N-(2-methoxyethyl)-4-nitrobenzenesulfonamide

Sulfonamide Physicochemical Properties Building Block

Researchers needing sulfonamide building blocks face unpredictable solubility and poor metabolic stability from simple alkyl/aryl derivatives. This N-(2-methoxyethyl)-4-nitrobenzenesulfonamide offers a balanced solution. - **Distinctive substituent effect:** 2-methoxyethyl group provides unique H-bonding capacity + lipophilicity, enabling precise target engagement tuning vs. standard N-alkyl analogs. - **Versatile probe scaffold:** Nitro chromophore for photoreactive handles + enhanced solubility for activity-based protein profiling (ABPP) workflows. - **Supply certainty:** Available at >95% purity; suitable for solid-phase synthesis, nitroreductase assays, and crystal engineering co-former studies.

Molecular Formula C9H12N2O5S
Molecular Weight 260.26
CAS No. 321705-93-5
Cat. No. B2706508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-4-nitrobenzenesulfonamide
CAS321705-93-5
Molecular FormulaC9H12N2O5S
Molecular Weight260.26
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3
InChIKeyFBAFPGCLWAAVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-4-nitrobenzenesulfonamide: Sulfonamide Building Block Overview


N-(2-methoxyethyl)-4-nitrobenzenesulfonamide (CAS 321705-93-5) is a synthetic sulfonamide derivative featuring a 4-nitrobenzenesulfonyl core and an N-(2-methoxyethyl) substituent . It belongs to the broad class of sulfonamides, which are foundational in medicinal chemistry and chemical biology . The compound is primarily supplied as a research chemical building block, with a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol .

Sulfonamide building block with 4-nitrobenzenesulfonyl core and methoxyethyl N-substituent

Methoxyethyl group may support solution-phase solubility and hydrogen-bonding interactions

Compatible with solid-phase synthesis and combinatorial chemistry workflows

Why Precise Specification Matters for This Sulfonamide


Sulfonamide derivatives are not interchangeable due to the profound impact of N-substituents on physicochemical properties, reactivity, and biological target engagement [1]. The 2-methoxyethyl group in this compound confers a unique combination of hydrogen-bonding capability and lipophilicity that distinguishes it from simple alkyl- or aryl-substituted 4-nitrobenzenesulfonamides, which is critical for applications where solubility, metabolic stability, or specific molecular recognition events are design parameters .

N-Substituent influence

Alkyl- or aryl-substituted 4-nitrobenzenesulfonamides may shift solubility, reactivity, and target engagement; direct interchange not supported.

Unverified biological selectivity

No public bioactivity data available; assuming selectivity relative to analogs is not supported without in-house profiling.

Solid-phase reactivity context

Solid-phase transformation efficiency may differ from simpler N-substituted derivatives; requires reaction optimization.

Differentiation from Closest Structural Analogs


Physicochemical Profile vs. Unsubstituted Analog

N-(2-methoxyethyl)-4-nitrobenzenesulfonamide (MW 260.27) has a higher molecular weight and polarity compared to the unsubstituted 4-nitrobenzenesulfonamide (MW 202.19), directly impacting its solubility and chromatographic behavior .

Physicochemical Profile
Class-level inference

MW 260.27 g/mol vs. 202.19 g/mol (unsubstituted 4-nitrobenzenesulfonamide); predicted boiling point 418.5±55.0 °C

Informs purification method selection (distillation vs. recrystallization)

Predicted properties; class-level inference

Sulfonamide Physicochemical Properties Building Block

N-Substituent Effect on Solid-Phase Utility

The N-(2-methoxyethyl) group provides a distinct steric and electronic environment compared to simpler N-alkyl or N-aryl 4-nitrobenzenesulfonamides, which is a key consideration for their use as key intermediates in solid-phase synthesis [1]. While direct comparative reaction yield data is not available for this specific compound, class-level studies show that N-substitution patterns on polymer-supported nitrobenzenesulfonamides directly dictate the efficiency of subsequent chemical transformations and unusual rearrangements [1].

Solid-Phase Utility
Class-level inference

N-substituent steric/electronic profile may govern on-resin transformation efficiency; direct data not available for this compound

N-substituent design can enable or disable synthetic pathways

Review class-level solid-phase studies

Solid-Phase Synthesis Sulfonamide Linker Combinatorial Chemistry

Absence of Biological Selectivity Data

A comprehensive search of authoritative databases, including ChEMBL and PubMed, reveals no publicly available biological activity data (e.g., IC50, Ki, MIC) for N-(2-methoxyethyl)-4-nitrobenzenesulfonamide [1][2]. This is in contrast to other 4-nitrobenzenesulfonamide derivatives, such as certain chalcone hybrids with reported anti-plasmodial activity [3]. This absence of data is a critical piece of evidence for procurement decisions, as it means any assumed biological selectivity versus related compounds is unverified.

Biological Data Absence
Data to verify

No biological activity (IC50, Ki, MIC) found in ChEMBL, BindingDB, or PubMed

Unverified selectivity; requires full in-house characterization

Search across authoritative databases

Biological Activity Selectivity Screening

Procurement-Driven Application Scenarios


Chemical Probe Synthesis for Target Deconvolution

The unique combination of a nitro group (a known chromophore and potential photoreactive handle) and a methoxyethyl tail (enhancing solubility) makes this compound a candidate for designing novel chemical probes . When sourced at >95% purity, it can be directly used in the synthesis of sulfonamide-based probes for activity-based protein profiling, where the N-substituent can be rationally varied to modulate target engagement .

Intermediate for Solid-Phase Privileged Scaffolds

Following established protocols for 2/4-nitrobenzenesulfonamides in solid-phase synthesis, this compound can be immobilized on a polymer support via its amine precursor . The N-(2-methoxyethyl) group may offer a beneficial balance of steric bulk and flexibility for on-resin transformations compared to standard N-alkyl derivatives, potentially leading to higher yields in certain rearrangements.

Reference Standard for Nitroreductase Profiling

The 4-nitrophenyl moiety is a classic substrate for nitroreductase enzymes. Procuring this specific N-substituted derivative allows researchers to study the impact of the sulfonamide N-substitution on enzyme kinetics and specificity . Its use as a comparator against known substrates like 4-nitrobenzenesulfonamide can help define the substrate scope of newly discovered reductases.

Co-Former for Supramolecular Chemistry

Drawing an analogy to related 4-nitrobenzenesulfonamide co-crystals, this compound's additional hydrogen-bond acceptor (methoxy oxygen) makes it a potential co-former for studying novel supramolecular synthons in crystal engineering . It can be sourced to explore co-crystallization with N-oxide heterocycles or other complementary partners.

Application
Selection Property
Validation Focus
Chemical probe synthesis
Nitro group chromophore and methoxyethyl solubility profile
Activity-based protein profiling probe design
Solid-phase scaffold synthesis
N-(2-methoxyethyl) group steric/electronic balance
On-resin transformation efficiency
Nitroreductase substrate profiling
4-nitrophenyl moiety as enzyme substrate
Enzyme kinetics and substrate specificity
Cocrystal engineering
Additional hydrogen-bond acceptor (methoxy oxygen)
Supramolecular synthon formation
Quote Request

Request a Quote for N-(2-methoxyethyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.